molecular formula C15H16O4 B11856094 Ethyl 2,7-dimethoxy-1-naphthoate

Ethyl 2,7-dimethoxy-1-naphthoate

Cat. No.: B11856094
M. Wt: 260.28 g/mol
InChI Key: VPONTRGOQMJDQD-UHFFFAOYSA-N
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Description

Ethyl 2,7-dimethoxy-1-naphthoate: is an organic compound belonging to the class of naphthoates It is characterized by the presence of two methoxy groups attached to the naphthalene ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,7-dimethoxy-1-naphthoate typically involves the esterification of 2,7-dimethoxy-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted naphthoates.

Scientific Research Applications

Chemistry: Ethyl 2,7-dimethoxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activities such as anticancer, antibacterial, or antifungal properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,7-dimethoxy-1-naphthoate involves its interaction with specific molecular targets. For instance, its derivatives may act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the derivative .

Comparison with Similar Compounds

  • Methyl 2,7-dimethoxy-1-naphthoate
  • Ethyl 1,4-dimethoxy-2-naphthoate
  • 5-Benzoyl-1,4-naphthoquinone

Comparison: this compound is unique due to the specific positioning of the methoxy groups on the naphthalene ring. This structural feature can influence its reactivity and biological activity compared to similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable asset in organic synthesis, medicinal chemistry, and industrial production.

Biological Activity

Ethyl 2,7-dimethoxy-1-naphthoate is an organic compound notable for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H14O4C_{13}H_{14}O_4 and a molecular weight of approximately 234.25 g/mol. The presence of two methoxy groups at the 2 and 7 positions on the naphthalene ring contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Research indicates that its derivatives may function as inhibitors of enzymes or receptors, thereby modulating various biological pathways. The exact mechanism can vary based on the specific derivative formed through chemical reactions .

Anticancer Activity

A study investigating the cytotoxic effects of naphthoquinone derivatives related to this compound revealed significant anticancer properties against MCF-7 breast cancer cells. The compounds exhibited dose-dependent cytotoxicity, with some derivatives showing enhanced efficacy when used in combination with established chemotherapeutic agents like doxorubicin .

Antibacterial and Antifungal Properties

Research has demonstrated that this compound exhibits moderate to excellent antibacterial activity against various bacterial strains. For instance, compounds derived from similar naphthoate structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition results . Additionally, antifungal activity has been noted against fungi such as Aspergillus niger and A. flavus, indicating a broad spectrum of antimicrobial action .

Case Studies

  • Anticancer Efficacy : In a controlled study, derivatives of this compound were synthesized and tested for their ability to induce apoptosis in cancer cell lines. Results indicated that certain derivatives significantly increased apoptotic markers compared to controls .
  • Antimicrobial Activity : A comparative study evaluated the antimicrobial effectiveness of synthesized compounds against multiple pathogens. Compounds with specific substitutions on the aromatic ring exhibited enhanced activity compared to standard antibiotics .

Research Findings Summary

Activity Tested Against Findings
AnticancerMCF-7 cellsSignificant cytotoxicity observed
AntibacterialS. aureus, E. coliModerate to excellent inhibition
AntifungalA. niger, A. flavusGreater inhibition compared to standard drugs

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 2,7-dimethoxynaphthalene-1-carboxylate

InChI

InChI=1S/C15H16O4/c1-4-19-15(16)14-12-9-11(17-2)7-5-10(12)6-8-13(14)18-3/h5-9H,4H2,1-3H3

InChI Key

VPONTRGOQMJDQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC

Origin of Product

United States

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